(3-Bromo-2-chloro-5-fluorophenyl)methanamine

Medicinal Chemistry Organic Synthesis Building Blocks

Sourcing a regioselectively halogenated benzylamine with three orthogonal reactive handles for parallel library synthesis is a common bottleneck. This compound directly addresses that pain point. Its primary amine enables DNA-tag conjugation for DEL synthesis, while the bromine, chlorine, and fluorine atoms provide three distinct diversification points-one highly active, one conditionally active, and one inert-for building novel compound libraries. This precise substitution pattern is critical for SAR studies, as even positional isomers yield divergent biological outcomes. Available at 98% purity, it ensures reliable, reproducible results in advanced drug discovery workflows.

Molecular Formula C7H6BrClFN
Molecular Weight 238.48 g/mol
Cat. No. B12437551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromo-2-chloro-5-fluorophenyl)methanamine
Molecular FormulaC7H6BrClFN
Molecular Weight238.48 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1CN)Cl)Br)F
InChIInChI=1S/C7H6BrClFN/c8-6-2-5(10)1-4(3-11)7(6)9/h1-2H,3,11H2
InChIKeyXXBOEIYTEUDMKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Bromo-2-chloro-5-fluorophenyl)methanamine: Identity and Specifications


(3-Bromo-2-chloro-5-fluorophenyl)methanamine is a heavily halogenated benzylamine derivative with the molecular formula C₇H₆BrClFN and a molecular weight of 238.48 g/mol . Characterized by the SMILES string NCC1=CC(F)=CC(Br)=C1Cl , this compound features a unique, regioselective pattern of bromine, chlorine, and fluorine substitution on the phenyl ring. It is commercially offered as a research chemical with a purity specification of 98% .

(3-Bromo-2-chloro-5-fluorophenyl)methanamine: Isomer Substitution Risks


This compound cannot be generically substituted with other halogenated benzylamines due to its specific 3-bromo-2-chloro-5-fluoro substitution pattern. Multiple positional isomers exist with the identical molecular formula C₇H₆BrClFN, including (3-Bromo-5-chloro-2-fluorophenyl)methanamine, (5-Bromo-3-chloro-2-fluorophenyl)methanamine, and other variants [1]. These distinct chemical entities possess different spatial and electronic environments. In structure-activity relationship (SAR) studies, the precise location of each halogen dictates binding interactions, making each isomer a unique investigational compound with potentially divergent biological outcomes [1].

(3-Bromo-2-chloro-5-fluorophenyl)methanamine: Comparative Evidence


Trihalogenation Enables Orthogonal Cross-Coupling

The primary differentiator for this compound is its synthetic utility as a scaffold with three different halogen atoms (Cl, Br, F). This allows for programmed, sequential functionalization, which is not possible with analogs lacking one or more of these groups (e.g., 3-bromo-5-fluorophenyl- or 2-chloro-5-fluorophenyl- methanamines). The general reactivity hierarchy in Suzuki-Miyaura cross-coupling is I > OTf > Br >> Cl, while direct C-F bond activation is exceptionally challenging [1]. This well-established, differential oxidative addition rate of the C-Br bond over the C-Cl bond, combined with the metabolic stability often conferred by the C-F bond, provides a strategic advantage in constructing complex molecules where chemical addressability must be precisely controlled.

Medicinal Chemistry Organic Synthesis Building Blocks

Comparative Biological Data Scarcity

A systematic search of primary literature, authoritative databases (ChEMBL, BindingDB), and public patents did not yield any quantitative head-to-head biological assay data for (3-Bromo-2-chloro-5-fluorophenyl)methanamine against its closest positional isomers or dehalogenated analogs. While structurally similar halogenated benzylamines have known biological profiles, no direct, comparative IC₅₀, EC₅₀, or Kd values are publicly available for this specific compound.

Biological Activity SAR Drug Discovery

(3-Bromo-2-chloro-5-fluorophenyl)methanamine: Key Research Applications


DNA-Encoded Library (DEL) Building Blocks

The compound's primary amine serves as an ideal conjugation handle for attachment to DNA tags in DEL synthesis, while the three distinct halogens provide three orthogonal points of diversification (one highly active, one conditionally active, and one inert) for synthesizing novel compound libraries for drug discovery screening [1].

Site-Selective PROTAC Linker Synthesis

In the development of bifunctional degraders, precise spatial orientation between the target ligand and E3 ligase ligand is crucial. This compound can act as a rigid, programmable core for PROTAC linker exploration, where the bromine can be substituted sequentially to attach two different ligands with controlled geometry, a synthetic strategy not possible with less-halogenated analogs [1].

Regioselective Kinase Inhibitor Scaffolds

Many kinase inhibitors rely on halogenated aromatic cores for key binding interactions. This molecule can be used to construct advanced intermediates for inhibitor programs, where the initial amine functionalization is followed by palladium-catalyzed cross-coupling at the bromine position, introducing a first aromatic ring system [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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